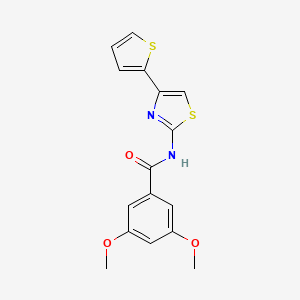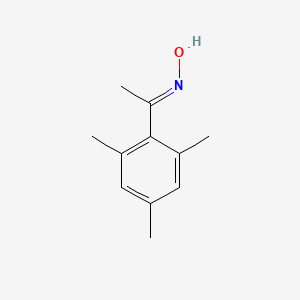
E-1-(2,4,6-トリメチルフェニル)エタノンオキシム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E-1-(2,4,6-trimethylphenyl)ethanone oxime is a chemical compound with the molecular formula C11H14O . It is also known by other names such as Acetophenone, 2’,4’,6’-trimethyl-; Acetomesitylene; Mesityl methyl ketone; Methyl 2,4,6-trimethylphenyl ketone; 2’,4’,6’-Trimethylacetophenone; 1- (2,4,6-Trimethylphenyl)-ethanone; 2,4,6-Trimethyl-acetophenone; Acetylmesitylene; 1,3,5-Trimethyl-2-acetylbenzene; 1- (2,4,6-Trimethylphenyl)-1-ethanone; 1-Acetyl-2,4,6-trimethylbenzene; Methyl mesityl ketone .
Molecular Structure Analysis
The molecular structure of E-1-(2,4,6-trimethylphenyl)ethanone oxime has been analyzed using X-ray crystallography . The dihedral angle between the plane of the aromatic ring and the oxime plane is 70.8 degrees . This large angle precludes a significant π electron overlap between the oxime function and the benzene ring .Physical And Chemical Properties Analysis
E-1-(2,4,6-trimethylphenyl)ethanone oxime has a molecular weight of 162.2283 . The aryl-oxime C-C bond length is 1.491 Å, which is the longest yet reported for an aromatic oxime . The barrier to rotation about the aryl-oxime bond is estimated to be about 5.8 kcal/mol .作用機序
E-1-(2,4,6-trimethylphenyl)ethanone oxime exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in the pathogenesis of many diseases. E-1-(2,4,6-trimethylphenyl)ethanone oxime also inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to activate the Nrf2-Keap1 pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). E-1-(2,4,6-trimethylphenyl)ethanone oxime has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, E-1-(2,4,6-trimethylphenyl)ethanone oxime has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
実験室実験の利点と制限
E-1-(2,4,6-trimethylphenyl)ethanone oxime has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. E-1-(2,4,6-trimethylphenyl)ethanone oxime is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, E-1-(2,4,6-trimethylphenyl)ethanone oxime has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, E-1-(2,4,6-trimethylphenyl)ethanone oxime has a relatively short half-life, which can make it difficult to study its pharmacokinetics.
将来の方向性
There are several future directions for the study of E-1-(2,4,6-trimethylphenyl)ethanone oxime. One potential area of research is the development of E-1-(2,4,6-trimethylphenyl)ethanone oxime derivatives with improved solubility and bioavailability. Another area of research is the investigation of E-1-(2,4,6-trimethylphenyl)ethanone oxime as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, E-1-(2,4,6-trimethylphenyl)ethanone oxime could be further studied for its potential use as an anticancer agent. Finally, the mechanism of action of E-1-(2,4,6-trimethylphenyl)ethanone oxime could be further elucidated to better understand its pharmacological effects.
Conclusion:
In conclusion, E-1-(2,4,6-trimethylphenyl)ethanone oxime is a promising compound that has shown potential as a therapeutic agent for a variety of diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
E-1-(2,4,6-trimethylphenyl)ethanone oxime can be synthesized through the reaction of 2,4,6-trimethylacetophenone with hydroxylamine hydrochloride in the presence of a base. The reaction yields E-1-(2,4,6-trimethylphenyl)ethanone oxime as a white crystalline solid with a melting point of 105-107°C.
科学的研究の応用
抗菌活性
オキシムエーテルは、その抗菌特性について調査されてきました。1-メシチルエタン-1-オンオキシムに関する特定の研究は限られていますが、関連する化合物は殺菌効果と殺菌効果を示しています。 たとえば、一部のオキシムエーテルは、カンジダ・グラブラタ、カンジダ・パラプシローシス、および他の真菌株に対して強い活性を示します 。さらなる研究では、1-メシチルエタン-1-オンオキシムを抗菌剤として使用できる可能性を調査することができます。
配位化学
オキシム誘導体の配位化学は確立されています。1-メシチルエタン-1-オンオキシムの金属錯体形成挙動を調査すると、さまざまな金属イオンに対する親和性が明らかになる可能性があります。このような錯体は、触媒、センサー、または薬物送達に用途が見られるかもしれません。
要約すると、1-メシチルエタン-1-オンオキシムは、抗菌活性から結晶工学まで、さまざまな分野で有望です。さらなる研究が必要ですが、そのユニークな構造は探求を促します。 科学者は、この化合物を魅力的な研究分野として検討し、その潜在能力を最大限に引き出すことを目指すべきです . 🌟
特性
IUPAC Name |
(NE)-N-[1-(2,4,6-trimethylphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)10(4)12-13/h5-6,13H,1-4H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVGQGKUFWHBFI-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=NO)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C(=N/O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2455574.png)

![N-{4-[(2,2-dimethylpropanoyl)amino]-2,5-diethoxyphenyl}benzamide](/img/structure/B2455582.png)
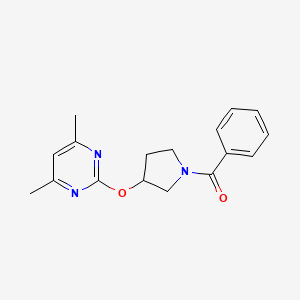
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2455585.png)
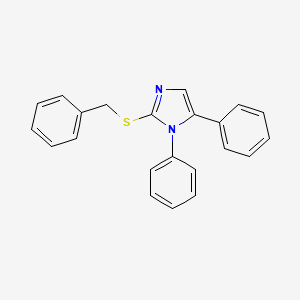
![1-benzyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2455587.png)
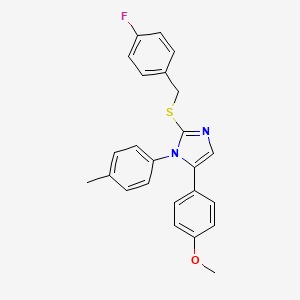
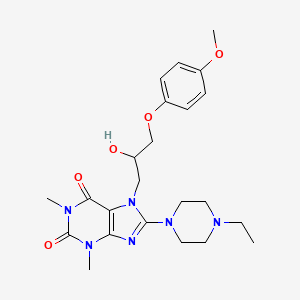
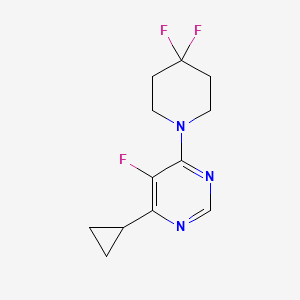
![N-(3-methylbutyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2455592.png)
![2-Chloro-N-methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B2455593.png)
![4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2455594.png)
